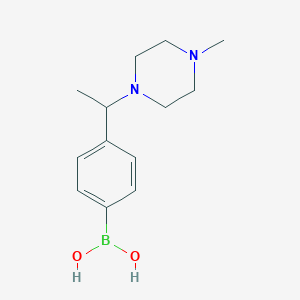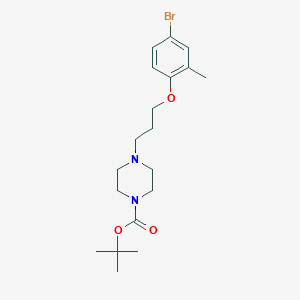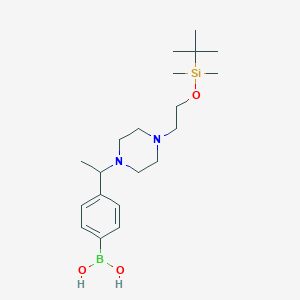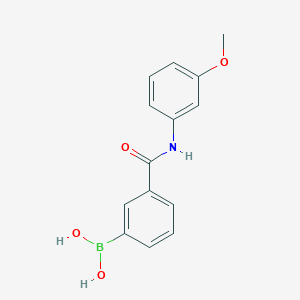
2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine
Descripción general
Descripción
“2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidinamines . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives has been a subject of research for many years . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Molecular Structure Analysis
The molecular structure of “2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine” and similar compounds has been confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrography .
Chemical Reactions Analysis
Pyrimidinamines act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .
Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential : A study conducted by Deohate, P. P., & Palaspagar, K. A. (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for their insecticidal and antibacterial potential. The study found that these compounds exhibit significant insecticidal activity against Pseudococcidae insects and antibacterial properties against selected microorganisms (Deohate & Palaspagar, 2020).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : Titi, A. et al. (2020) synthesized hydroxymethyl pyrazole derivatives including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and evaluated their structure. The compounds showed potential biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial Properties : Sirakanyan, S. et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, including derivatives with a pyrazol moiety. Some compounds showed pronounced antimicrobial properties, indicating potential applications in antimicrobial therapy (Sirakanyan et al., 2021).
Antitubercular Activity : Vavaiya, B. et al. (2022) explored homopiperazine-pyrimidine-pyrazole hybrids for antitubercular activity. They found that certain compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting their use in treating tuberculosis (Vavaiya et al., 2022).
Potential Anticancer Agents : Alam, R. et al. (2018) synthesized pyrazolyl pyrimidine derivatives and evaluated their in vitro cytotoxicity against human cancer cell lines. Certain compounds exhibited significant cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in modern agricultural production . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .
Propiedades
IUPAC Name |
2-[1-(cyclopropylmethyl)pyrazol-4-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c12-10-3-4-13-11(15-10)9-5-14-16(7-9)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPZTRUGKSYJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3=NC=CC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183609 | |
| Record name | 4-Pyrimidinamine, 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine | |
CAS RN |
1643499-70-0 | |
| Record name | 4-Pyrimidinamine, 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643499-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinamine, 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)





![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)
